molecular formula C7H14ClNO2S B2624611 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride CAS No. 2503204-72-4

5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride

Cat. No.: B2624611
CAS No.: 2503204-72-4
M. Wt: 211.7
InChI Key: DHXDWWWFAKWFBW-UHFFFAOYSA-N
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Description

5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7 . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms, followed by oxidation to form the dioxide and subsequent reaction with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom in the azaspiro ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.

Scientific Research Applications

5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride include other spirocyclic compounds with sulfur and nitrogen atoms, such as:

Uniqueness

What sets 5lambda6-Thia-8-azaspiro[35]nonane 5,5-dioxide;hydrochloride apart from similar compounds is its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms in the ring system

Properties

IUPAC Name

5λ6-thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-4-8-6-7(11)2-1-3-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXDWWWFAKWFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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